5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a dihydropyridine ring, and a carboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with nitroacetic acid derivatives to form the desired product . The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group results in the formation of a nitro compound, while reduction leads to the formation of an amine derivative.
Scientific Research Applications
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function and activity . Additionally, the dihydropyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4(10-14)6-2-5(8(12)13)3-9-7(6)11/h2-3,14H,1H3,(H,9,11)(H,12,13)/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURRWDJWCFZDN-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.